molecular formula C15H16N2O3S B2967136 4-(dimethylsulfamoyl)-N-phenylbenzamide CAS No. 313254-27-2

4-(dimethylsulfamoyl)-N-phenylbenzamide

Cat. No.: B2967136
CAS No.: 313254-27-2
M. Wt: 304.36
InChI Key: YGHDFVVDHMUUIK-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

N-phenylbenzamide+dimethylsulfamoyl chlorideThis compound+HCl\text{N-phenylbenzamide} + \text{dimethylsulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} N-phenylbenzamide+dimethylsulfamoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby blocking its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)phenylboronic acid
  • N-phenylbenzamide
  • Dimethylsulfamoyl chloride

Uniqueness

4-(dimethylsulfamoyl)-N-phenylbenzamide is unique due to the presence of both the sulfonamide and benzamide functionalities, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-17(2)21(19,20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHDFVVDHMUUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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